molecular formula C21H22ClNO B8072256 NSC 632839 hydrochloride

NSC 632839 hydrochloride

Cat. No.: B8072256
M. Wt: 339.9 g/mol
InChI Key: ZOKZLTXPTLIWOJ-UHFFFAOYSA-N
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Description

Overview of the Ubiquitin-Proteasome and SUMOylation Pathways

The Ubiquitin-Proteasome Pathway (UPP) is a primary mechanism for protein degradation in eukaryotic cells, crucial for maintaining protein quality control, regulating the cell cycle, and orchestrating signal transduction. numberanalytics.comthermofisher.com This pathway involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). numberanalytics.comjove.com This enzymatic cascade results in the covalent attachment of a chain of ubiquitin molecules to a target protein, marking it for degradation by a large protein complex called the proteasome. jove.comnih.gov The process is highly specific, with different combinations of E2 and E3 enzymes recognizing distinct protein substrates. creative-diagnostics.com This targeted destruction is essential for removing misfolded or damaged proteins and for the timely degradation of regulatory proteins, thereby ensuring cellular homeostasis. numberanalytics.comnih.govcreative-diagnostics.com

Rationale for Modulating Deubiquitinase and DeSUMOylase Activity in Research

The reversible nature of ubiquitination and SUMOylation is critical for the precise control of cellular signaling. Deubiquitinases (DUBs) and deSUMOylases are the enzymes responsible for cleaving ubiquitin and SUMO from target proteins, respectively. frontiersin.orgresearchgate.net The balance between the addition and removal of these modifiers is essential for normal cellular function, and its disruption is implicated in various diseases, including cancer and neurodegenerative disorders. nih.govcreative-diagnostics.comnih.gov

Modulating the activity of DUBs and deSUMOylases with small molecule inhibitors or activators provides a powerful approach for several research purposes:

Dissecting Pathway Function: By inhibiting these enzymes, researchers can induce the accumulation of ubiquitinated or SUMOylated proteins, allowing for the identification of novel substrates and a deeper understanding of the physiological roles of these pathways. frontiersin.org

Investigating Disease Mechanisms: Since dysregulation of DUBs and deSUMOylases is linked to disease, specific inhibitors can be used to probe the pathological consequences of aberrant signaling and to validate these enzymes as potential therapeutic targets. frontiersin.orgnih.govresearchgate.net

Therapeutic Development: The development of potent and selective inhibitors against specific DUBs and deSUMOylases is an active area of drug discovery. frontiersin.orgdrugtargetreview.com Targeting these enzymes offers the potential for more selective therapeutic interventions compared to broader-acting drugs like proteasome inhibitors. drugtargetreview.com

For instance, inhibiting DUBs can lead to the stabilization of tumor suppressor proteins or the destabilization of oncoproteins, making them attractive targets in oncology. nih.gov Similarly, modulating deSUMOylase activity can impact cancer cell properties and immune responses. researchgate.netencyclopedia.pub

Positioning of NSC 632839 Hydrochloride as a Tool Compound in Mechanistic Studies

This compound, also known as 3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride, is a synthetic compound that has been identified as a nonselective inhibitor of isopeptidases. glpbio.comapexbt.comresearchgate.netontosight.ai This characteristic makes it a valuable tool for studying the broader consequences of inhibiting both the deubiquitination and deSUMOylation machinery.

Research has demonstrated that NSC 632839 inhibits members of the ubiquitin-specific protease (USP) family of DUBs as well as sentrin-specific protease (SENP) family of deSUMOylases. glpbio.comapexbt.combiocrick.com By preventing the removal of ubiquitin and SUMO from proteins, NSC 632839 leads to the accumulation of polyubiquitinated and polysumoylated proteins. researchgate.netsmolecule.com This allows researchers to investigate the downstream effects of a general blockage in these pathways.

A key finding that positions NSC 632839 as a useful tool compound is its selectivity for isopeptidases over the proteasome itself. bpsbioscience.comrndsystems.com Studies have shown that while it inhibits DUB and deSUMOylase activity, it does not affect the proteolytic activity of the proteasome or other reporter enzymes like PLA2. glpbio.comselleckchem.commedchemexpress.com This selectivity is crucial for attributing observed cellular effects directly to the inhibition of isopeptidase activity.

The compound has been used to induce the accumulation of ubiquitinated proteins in cells, leading to outcomes such as apoptosis through specific cellular pathways. smolecule.combpsbioscience.comselleckchem.com Its ability to inhibit both DUBs and deSUMOylases simultaneously provides a unique opportunity to study the crosstalk and combined roles of these two critical post-translational modification systems.

Research Findings on this compound

Inhibitory Activity

NSC 632839 has been characterized as a nonselective isopeptidase inhibitor, demonstrating activity against both deubiquitinases (DUBs) and deSUMOylases.

Enzyme TargetEnzyme FamilyIC50 / EC50 (µM)Reference
USP2Deubiquitinase (DUB)45 glpbio.comapexbt.comselleckchem.commedchemexpress.com
USP7Deubiquitinase (DUB)37 glpbio.comapexbt.comselleckchem.commedchemexpress.com
SENP2deSUMOylase9.8 glpbio.comapexbt.comselleckchem.commedchemexpress.com

IC50/EC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in cell-free assays.

Cellular Effects

In cellular contexts, NSC 632839 has been shown to induce programmed cell death, or apoptosis.

Cell LineEffectIC50 (µM)Reference
E1AInduction of Apoptosis15.65 smolecule.comrndsystems.comselleckchem.com
E1A/C9DNInduction of Apoptosis16.23 smolecule.comrndsystems.comselleckchem.com

These findings demonstrate that NSC 632839 can trigger apoptosis in a manner that is independent of the apoptosome, a key protein complex in the intrinsic apoptosis pathway. smolecule.combpsbioscience.comrndsystems.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKZLTXPTLIWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characterization and Enzymatic Interaction Profile of Nsc 632839 Hydrochloride

Evaluation of Isopeptidase Inhibitory Spectrum

NSC 632839 hydrochloride has been characterized as a broad-spectrum inhibitor, targeting enzymes from both the ubiquitin-specific protease (USP) and ubiquitin C-terminal hydrolase (UCH) families, as well as enzymes involved in deSUMOylation. Its activity is not confined to a single class of isopeptidases, indicating a relatively nonselective inhibitory profile. abbexa.comnih.gov

Universal and Specific Deubiquitinase (DUB) Inhibition by this compound

This compound demonstrates inhibitory activity against several deubiquitinating enzymes, leading to the accumulation of polyubiquitinated proteins within cells. nih.gov This activity has been observed across multiple members of the USP and UCH families.

Research has quantitatively determined the inhibitory effect of this compound on Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 7 (USP7). The compound inhibits these enzymes with half-maximal effective concentrations (EC50) in the micromolar range. Specifically, the EC50 values have been reported as 45 µM for USP2 and 37 µM for USP7. nih.govresearchgate.netabcam.comselleckchem.commedchemexpress.comselleckchem.com This inhibition of USP2 and USP7 has been verified through studies demonstrating the compound's ability to prevent the cleavage of ubiquitin-fusion proteins by purified enzymes. nih.govselleckchem.com

This compound has been identified as an inhibitor of Ubiquitin-Specific Protease 15 (USP15) and Ubiquitin C-terminal Hydrolase L1 (UCHL1). nih.govnih.gov Studies have shown that inhibition of USP15 by this compound promotes the ubiquitylation and subsequent degradation of glutamine synthetase. nih.govnih.gov In the context of UCHL1, NSC 632839 is considered a potent inhibitor, with its application leading to the formation of LC3 puncta, a key indicator of autophagy induction. nih.gov While the inhibitory effects on these enzymes are documented, specific EC50 or IC50 values are not as readily available in the reviewed literature as they are for USP2 and USP7.

Based on the available scientific literature, there is no evidence to suggest that this compound inhibits the activity of Ubiquitin-Specific Protease 48 (USP48). A screening of various commercially available USP inhibitors for activity against USP48 did not identify NSC 632839 as an inhibitor. nih.gov

DeSUMOylase Inhibition by this compound

In addition to its effects on deubiquitinases, this compound also demonstrates inhibitory activity against enzymes that remove Small Ubiquitin-like Modifier (SUMO) proteins from substrates. nih.gov

This compound has been shown to be an effective inhibitor of Sentrin-specific protease 2 (SENP2), a key deSUMOylase. The compound exhibits a more potent inhibition of SENP2 compared to its effects on USP2 and USP7, with a reported EC50 value of 9.8 µM. nih.govresearchgate.netabcam.comselleckchem.commedchemexpress.comselleckchem.com This finding underscores the compound's role as not only a DUB inhibitor but also a deSUMOylase inhibitor. nih.gov

Inhibitory Activity of this compound on a Panel of Isopeptidases

Enzyme Enzyme Family Type of Inhibition EC50 (µM)
USP2 USP Deubiquitinase 45
USP7 USP Deubiquitinase 37
USP15 USP Deubiquitinase Not Reported
UCHL1 UCH Deubiquitinase Not Reported
USP48 USP Deubiquitinase No Inhibition Observed

Compound Names Mentioned in this Article

Compound Name
This compound

Assessment of Isopeptidase Selectivity and Specificity of this compound

This compound has been identified as a nonselective isopeptidase inhibitor that targets both deubiquitinases (DUBs) and deSUMOylases. researchgate.net Its activity profile demonstrates a distinct selectivity for isopeptidases over other enzyme classes.

A key aspect of characterizing the specificity of this compound is its lack of activity against unrelated enzymes. Research has demonstrated that the compound does not inhibit the reporter enzyme phospholipase A2 (PLA2). researchgate.netmedchemexpress.com Specifically, over a concentration range of 1.2 to 150 μM, this compound showed no inhibitory effect on PLA2 activity. medchemexpress.comnih.govselleckchem.com This finding is significant as it confirms that the compound's inhibitory action is selective for isopeptidases and not a result of general enzymatic interference. medchemexpress.comnih.govapexbt.com

This compound exhibits inhibitory activity against members of different isopeptidase families, confirming its classification as a nonselective inhibitor. researchgate.netnih.gov It has been shown to inhibit enzymes from the ubiquitin-specific protease (USP) family of DUBs as well as the sentrin-specific protease (SENP) family of deSUMOylases. researchgate.netmedchemexpress.comnih.gov

The inhibitory potential of this compound has been quantified against several purified enzymes. It inhibits USP2 and USP7 with half-maximal effective concentrations (EC50) of 45 ± 4 μM and 37 ± 1 μM, respectively. researchgate.netmedchemexpress.comnih.gov The compound demonstrates even greater potency against the deSUMOylase SENP2, with an EC50 value of 9.8 ± 1.8 μM. researchgate.netmedchemexpress.comnih.govselleckchem.com This demonstrates that this compound is not only a DUB inhibitor but also a deSUMOylase inhibitor. medchemexpress.comnih.gov The ability to inhibit both deubiquitinating and deSUMOylating enzymes highlights its broad-spectrum activity within the isopeptidase class. researchgate.net

EnzymeEnzyme FamilyEC50 (μM)
USP2Deubiquitinase (DUB)45 ± 4
USP7Deubiquitinase (DUB)37 ± 1
SENP2deSUMOylase9.8 ± 1.8

Impact of this compound on Ubiquitin-Proteasome System Dynamics

As an inhibitor of isopeptidases, this compound directly impacts the ubiquitin-proteasome system, which is critical for protein homeostasis. abbexa.comnih.gov By preventing the removal of ubiquitin and ubiquitin-like proteins from substrates, the compound alters cellular ubiquitination landscapes. researchgate.netapexbt.com It is important to note that while it inhibits the deubiquitination process, it does not affect the proteolytic activity of the proteasome itself. bpsbioscience.comrndsystems.com

Treatment of cells with this compound leads to a discernible accumulation of polyubiquitinated proteins. researchgate.netselleckchem.comnih.gov This global increase in ubiquitination is a direct consequence of inhibiting DUBs, which would otherwise deconjugate ubiquitin chains from protein substrates, targeting them for degradation. researchgate.net For instance, studies in E1A cells expressing HA-tagged ubiquitin showed that a 10 μM concentration of NSC-632839 provokes the accumulation of polyubiquitins. selleckchem.com This confirms the compound's mechanism of action in a cellular context, leading to a buildup of proteins that are marked for, but not yet degraded by, the proteasome. researchgate.net

Beyond a global increase in ubiquitinated proteins, this compound also affects the ubiquitination status and subsequent stability of specific protein substrates.

By inhibiting specific DUBs, this compound can modulate the degradation of individual proteins, leading to their accumulation. Research has shown that the compound can dramatically increase the cellular levels of Noxa and Mcl-1. selleckchem.comlifescienceproduction.co.uk Furthermore, NSC 632839 has been found to regulate the ubiquitination and proteasomal degradation of SMAD3. nih.gov It also inhibits the deubiquitination of enzymes involved in metabolism, such as oxoglutarate dehydrogenase 2 (OGDH2) and glutamine synthetase, leading to their ubiquitination and subsequent regulation. nih.gov This demonstrates that the compound's effects are not uniform and can lead to the stabilization and accumulation of specific proteins by altering their ubiquitination state.

Elucidation of Nsc 632839 Hydrochloride S Cellular Mechanism of Action

Modulation of Cell Cycle Progression and Mitotic Fidelity by NSC 632839 Hydrochloride

This compound exerts a significant influence on the cell cycle, primarily by inducing a robust arrest in the M phase (mitosis). nih.gov In studies involving esophageal squamous cell carcinoma (ESCC) cells, treatment with the compound led to a dose-dependent increase in the G2/M population. nih.gov This mitotic arrest is substantiated by the elevated expression of the well-established mitotic marker, phosphorylated Histone H3 at serine 10 (p-H3 (Ser10)). nih.gov

Induction of Spindle Assembly Checkpoint Activation

The mitotic arrest induced by NSC 632839 is mechanisticallly linked to the activation of the Spindle Assembly Checkpoint (SAC). nih.gov The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the cell from entering anaphase until all chromosomes are properly attached to the spindle microtubules. embopress.org NSC 632839 triggers a prolonged activation of the SAC, which is a central component of its anti-proliferative effect. nih.gov The essential role of the SAC in this process was confirmed in experiments using Reversine, a specific inhibitor of the MPS1 kinase, which is a key component of the SAC. nih.gov Co-treatment with Reversine was able to rescue the cell cycle arrest caused by NSC 632839, demonstrating that the mitotic block is dependent on a functional SAC. nih.gov

Mechanisms Leading to Mitotic Arrest (e.g., Multipolar Spindle Formation)

The activation of the SAC by NSC 632839 is a consequence of significant disruption to the mitotic machinery. A primary mechanism is the induction of aberrant spindle assembly, leading to the formation of multipolar spindles, in contrast to the normal bipolar spindle structure observed in untreated cells. nih.gov The formation of such abnormal spindle poles leads to improper chromosome attachments, which in turn activates the SAC. nih.govnih.gov

This disruption is associated with the altered activity of key mitotic kinases. Treatment with NSC 632839 leads to increased phosphorylation and elevated total protein levels of Aurora kinases A, B, and C, as well as Polo-like kinase 1 (PLK1). nih.gov These kinases are crucial regulators of mitotic entry and spindle formation. nih.gov The sustained M phase arrest and spindle abnormalities ultimately result in the formation of large, multinucleated cells, a morphological hallmark of mitotic catastrophe. nih.gov

Table 1: Effects of NSC 632839 on Cell Cycle Regulatory Proteins and Markers
Protein/MarkerFunctionObserved Effect of NSC 632839Reference
p-H3 (Ser10)Mitotic MarkerIncreased Phosphorylation nih.gov
Aurora Kinase A/B/CRegulation of Mitotic Entry and Spindle FunctionIncreased Phosphorylation and Total Protein Levels nih.gov
PLK1Regulation of Mitotic ProgressionIncreased Phosphorylation and Total Protein Levels nih.gov
Spindle ApparatusChromosome SegregationInduction of Multipolar Spindles nih.gov

Temporal Dynamics of Cell Cycle Response

The cellular response to NSC 632839 follows a distinct timeline where cell cycle arrest precedes the onset of apoptosis. nih.gov In ESCC cells, markers of M phase arrest, such as the upregulation of p-H3 (Ser10), can be detected as early as 4 to 8 hours following treatment. nih.gov A significant accumulation of cells in the G2/M phase is clearly observable by 12 hours. nih.gov In contrast, significant markers of apoptosis, such as the cleavage of PARP and an increase in the Annexin V-positive population, are not detected until 18 hours or later. nih.gov This temporal separation strongly suggests that the induction of apoptosis is a downstream consequence of the prolonged mitotic arrest triggered by the compound. nih.gov

Mechanistic Pathways of Apoptosis Induction by this compound

The sustained mitotic arrest induced by NSC 632839 ultimately culminates in the activation of programmed cell death. nih.gov The apoptotic process is mediated primarily through the intrinsic, or mitochondrial, pathway, as evidenced by a loss of mitochondrial membrane potential and mitochondrial fragmentation in treated cells. nih.govselleckchem.com A key molecular axis implicated in this process is the activation of the CREB-Noxa pathway. nih.gov The prolonged mitotic arrest leads to the phosphorylation and activation of the transcription factor CREB, which in turn upregulates the expression of the pro-apoptotic BH3-only protein Noxa. nih.gov The critical role of Noxa is highlighted by findings that silencing its expression partially rescues cells from NSC 632839-induced apoptosis. nih.gov

Initiation and Sustenance of Caspase Activation

NSC 632839 is a potent inducer of caspase activation. nih.govselleckchem.com Treatment with the compound leads to the activation of effector caspase-3 and subsequent cleavage of its substrates, such as PARP. nih.gov Immunofluorescence studies have shown that cells positive for activated caspase-3 are also positive for the mitotic marker p-H3, confirming that apoptosis is initiated in the cells that are arrested in mitosis. nih.gov

The apoptotic signaling is further amplified by the modulation of other key regulatory proteins. NSC 632839 treatment leads to the downregulation of the anti-apoptotic protein cIAP1 and the upregulation of the anti-apoptotic protein Mcl-1. nih.govselleckchem.com The compound also stabilizes Smac, an antagonist of Inhibitor of Apoptosis Proteins (IAPs). nih.govlifescienceproduction.co.uk

Table 2: Key Mediators in NSC 632839-Induced Apoptosis
Protein/PathwayRole in ApoptosisObserved Effect of NSC 632839Reference
CREBTranscription FactorIncreased Phosphorylation (Activation) nih.gov
NoxaPro-apoptotic BH3-only ProteinUpregulated Expression nih.govnih.govselleckchem.com
Caspase-3Effector CaspaseActivation and Cleavage nih.gov
PARPCaspase SubstrateCleavage nih.gov
cIAP1Anti-apoptotic ProteinDownregulated Expression nih.gov
SmacIAP AntagonistStabilization nih.govlifescienceproduction.co.uk
Mitochondrial Membrane PotentialIndicator of Mitochondrial IntegrityLoss/Depolarization nih.gov

Characterization of Apoptosome-Independent Caspase Pathways

A distinguishing feature of NSC 632839's mechanism is its ability to trigger caspase activation through a pathway that is independent of the apoptosome. nih.govbpsbioscience.com The apoptosome is a large protein complex that forms in response to mitochondrial stress and is responsible for the activation of the initiator caspase-9. nih.gov NSC 632839 can sustain caspase-3 and caspase-7 activity and induce apoptosis even in cells that express a dominant-negative, non-functional form of caspase-9. selleckchem.com The IC50 values for apoptosis induction were found to be nearly identical in control cells (15.65 µM) and in cells lacking functional caspase-9 (16.23 µM), confirming the apoptosome-independent nature of this pathway. selleckchem.combio-techne.com While independent of the apoptosome, this apoptotic pathway remains dependent on Bcl-2 family proteins. nih.govlifescienceproduction.co.uk Research suggests that in the absence of a functional apoptosome, the death receptor pathway may play a more critical role in the execution of apoptosis by NSC 632839. nih.govlifescienceproduction.co.uk

Role of Mitochondrial Permeabilization and Fragmentation

This compound directly impacts mitochondrial integrity, a critical control point in the induction of apoptosis. Treatment with the compound provokes significant mitochondrial fragmentation. selleckchem.com This morphological change is closely linked to the initiation of the intrinsic apoptotic pathway. Evidence points to a loss of mitochondrial membrane potential (MMP), which signifies mitochondrial outer membrane permeabilization (MOMP). nih.gov MOMP is a decisive event, often considered the "point of no return" in apoptosis, as it allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov

The apoptotic cascade initiated by NSC 632839 is characterized as a Bcl-2-dependent, yet apoptosome-independent, mitochondrial pathway. This suggests that while Bcl-2 family proteins are involved in regulating the permeabilization of the mitochondrial membrane, the subsequent activation of caspases proceeds without the formation of the traditional apoptosome complex, which is typically triggered by the release of cytochrome c. nih.gov The fragmentation itself is an active process, often mediated by the dynamin-related protein 1 (Drp1), and blocking this fission can delay cell death, highlighting the importance of mitochondrial dynamics in the apoptotic process. nih.govnih.gov

Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Noxa, Mcl-1)

A key feature of this compound's mechanism is its ability to modulate the expression of critical Bcl-2 family proteins that govern cell fate. Research has shown that the compound dramatically increases the cellular levels of the pro-apoptotic BH3-only protein Noxa and the anti-apoptotic protein Mcl-1. selleckchem.com

The upregulation of Noxa is a crucial step in the apoptotic process induced by NSC 632839. Noxa functions primarily by binding to and neutralizing anti-apoptotic proteins, particularly Mcl-1. nih.govnih.gov By increasing Noxa expression, NSC 632839 effectively tilts the cellular balance towards apoptosis. Studies have confirmed that silencing Noxa expression can rescue cells from NSC 632839-induced apoptosis, underscoring its essential mediatory role. While Mcl-1 levels also increase, the concurrent and potent induction of its antagonist, Noxa, appears to be the decisive factor. nih.gov The ultimate susceptibility of a cell to apoptosis is often determined by the ratio of pro- to anti-apoptotic proteins, and in this case, the balance between Noxa and Mcl-1 is critical. nih.gov

Interplay with Death Receptor Signaling Pathways

In addition to the mitochondrial pathway, evidence suggests that this compound's apoptotic mechanism involves the death receptor signaling pathway. nih.gov This extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8. nih.gov

Activated caspase-8 can then propagate the death signal by directly cleaving and activating executioner caspases like caspase-3, or by cleaving the BH3-only protein Bid. nih.gov The truncated Bid (tBid) then translocates to the mitochondria, linking the extrinsic pathway to the intrinsic, mitochondrial pathway and amplifying the apoptotic signal. NSC 632839 has been shown to be a potent activator of caspases, including caspase-3, which is consistent with the engagement of death receptor signaling. researchgate.net This dual engagement of both mitochondrial and death receptor pathways may contribute to the compound's robust induction of apoptosis.

Autophagy Pathway Modulation by this compound

Mechanisms of Autophagy Induction

This compound is a known inducer of autophagy, a cellular process for degrading and recycling damaged organelles and long-lived proteins. nih.gov Autophagy begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic contents and fuses with lysosomes for degradation. nih.gov

Treatment with NSC 632839 leads to an increase in the autophagy marker LC3-II and the accumulation of autolysosomes. semanticscholar.org Mechanistically, the induction of autophagy is often a cellular stress response. In the context of NSC 632839, the accumulation of ubiquitinated proteins due to deubiquitinase inhibition can trigger a compensatory, pro-survival autophagic response. nih.gov Studies have shown that combining NSC 632839 with autophagy inhibitors, such as chloroquine, enhances apoptosis, indicating that the induced autophagy is a protective mechanism employed by the cell to counteract the compound's cytotoxic effects. semanticscholar.org

Intersections with Deubiquitinase Inhibition

The induction of autophagy by NSC 632839 is intrinsically linked to its primary function as a deubiquitinase (DUB) inhibitor. The ubiquitin-proteasome system (UPS) and autophagy are the two major protein degradation pathways in the cell. Inhibition of the UPS often leads to an upregulation of autophagy as a compensatory clearance mechanism. nih.gov

By inhibiting DUBs like USP2 and USP7, NSC 632839 causes an accumulation of polyubiquitinated proteins that would normally be processed by the proteasome. researchgate.net This proteotoxic stress can activate autophagy to help clear these protein aggregates. nih.gov For instance, inhibition of the deubiquitinase UCHL1 by NSC 632839 has been directly linked to autophagy induction. researchgate.net This interplay highlights a critical crosstalk between the two main cellular degradation systems, where the blockage of one can lead to the activation of the other.

Transcriptional and Intracellular Signaling Pathway Perturbations by this compound

This compound perturbs intracellular signaling pathways, leading to significant changes in gene transcription that favor apoptosis. A central player in this process is the transcription factor CREB (cAMP response element-binding protein). nih.gov

Research demonstrates that treatment with NSC 632839 induces a prolonged arrest in the M phase of the cell cycle by activating the spindle assembly checkpoint. This sustained mitotic arrest promotes the phosphorylation and activation of CREB. nih.gov Activated CREB then directly upregulates the transcription of the pro-apoptotic gene Noxa. nih.gov The functional importance of this pathway was confirmed by experiments showing that a specific transcriptional inhibitor of CREB could effectively reduce the NSC 632839-induced upregulation of Noxa and subsequent apoptosis. nih.gov This demonstrates a clear signaling cascade initiated by NSC 632839: from DUB inhibition and mitotic arrest to CREB activation and, ultimately, the transcriptional induction of a key apoptotic effector.

Effects on CREB Pathway Activation and Phosphorylation

NSC 632839 has been shown to significantly influence the cAMP response element-binding protein (CREB) signaling pathway. nih.gov Research indicates that treatment with NSC 632839 leads to the activation of CREB through increased phosphorylation. nih.gov This phosphorylation is a critical step for CREB's function as a transcription factor.

Activated CREB, in turn, plays a crucial role in mediating apoptosis induced by NSC 632839. nih.gov Studies have demonstrated that the pro-apoptotic protein Noxa is a transcriptional target of CREB in this context. nih.gov The activation of the CREB-Noxa axis is a key mechanism by which NSC 632839 induces intrinsic apoptosis. nih.gov This is evidenced by the observation that inhibition of CREB activity can rescue cells from NSC 632839-induced apoptosis. nih.gov The process is characterized by the loss of mitochondrial membrane potential and the activation of caspase-3. nih.gov

The activation of the CREB pathway appears to be a consequence of prolonged mitotic arrest induced by the compound. nih.gov Cell cycle analysis has shown that NSC 632839 treatment causes an M phase arrest, which precedes the onset of apoptosis. nih.gov This suggests a model where the disruption of the cell cycle by NSC 632839 triggers a signaling cascade that leads to CREB-mediated apoptosis.

Regulation of SMAD Protein Ubiquitination in TGF-β Signaling

NSC 632839 has been implicated in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway through its effect on SMAD proteins. nih.gov The TGF-β pathway is crucial for various cellular functions, and its dysregulation is associated with numerous diseases. nih.govembopress.orgnih.govmdpi.comnih.gov Signal transduction in this pathway is mediated by SMAD proteins, which act as intracellular effectors. mdpi.comnih.gov

The activity of SMAD proteins is, in part, regulated by ubiquitination, a process that can target them for proteasomal degradation. nih.govmdpi.comnih.gov Deubiquitinating enzymes (DUBs) can reverse this process, thereby stabilizing SMAD proteins and modulating the TGF-β signal. nih.govnih.govnih.gov

NSC 632839, as a deubiquitinase inhibitor, has been shown to regulate the ubiquitination and subsequent proteasomal degradation of SMAD3. nih.gov By inhibiting the deubiquitination of SMAD3, NSC 632839 can lead to its accumulation and potentially alter the cellular response to TGF-β. This highlights a mechanism by which NSC 632839 can interfere with this critical signaling pathway.

Broad Analysis of Gene Expression Signatures

Analyses of gene expression profiles have provided broader insights into the cellular effects of NSC 632839. diva-portal.org Using resources such as the Connectivity Map (CMap), which compares the gene expression changes induced by a given compound to a large database of existing profiles, it has been demonstrated that NSC 632839 induces a gene expression signature that is highly similar to that of known proteasome inhibitors. diva-portal.org

This strong connectivity to proteasome inhibition suggests that a significant portion of the cellular response to NSC 632839 is mediated through its impact on the ubiquitin-proteasome system. diva-portal.orgnih.gov The gene expression changes are consistent with the biochemical findings that NSC 632839 inhibits deubiquitinases, leading to an accumulation of ubiquitinated proteins and subsequent cellular stress. researchgate.netnih.govdiva-portal.org The similarity in gene expression signatures with compounds like b-AP15 further supports its classification as a compound that disrupts proteasome function. diva-portal.org

Influence on Protein Homeostasis and Organelle Stress Responses

As a nonselective isopeptidase inhibitor, NSC 632839 directly impacts protein homeostasis by causing the accumulation of polyubiquitinated proteins. researchgate.netnih.gov This disruption of the normal protein degradation machinery can lead to proteotoxic stress, a condition where the cell is overwhelmed by unfolded or misfolded proteins. nih.govnih.gov

In response to this stress, cells can activate various pathways to try and restore balance. One such response observed with NSC 632839 treatment is the induction of autophagy, a cellular process for degrading and recycling cellular components. nih.gov Interestingly, the autophagy triggered by NSC 632839 has been described as a pro-survival mechanism. nih.gov This suggests that while the compound induces apoptosis through the CREB-Noxa pathway, it also initiates a protective autophagic response.

Furthermore, NSC 632839 has been observed to induce mitochondrial fragmentation. selleckchem.com This alteration in mitochondrial morphology is often associated with cellular stress and can be a prelude to apoptosis. selleckchem.com The impact on mitochondria, coupled with the induction of autophagy, indicates that NSC 632839 triggers significant organelle stress responses as part of its cellular mechanism of action. nih.govselleckchem.comnih.gov

Inhibitory Activity of NSC 632839

TargetEC50
USP245 ± 4 μM
USP737 ± 1 μM
SENP29.8 ± 1.8 μM
EC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. researchgate.netnih.gov

Structure Activity Relationship Sar and Chemical Biology Insights Pertaining to Nsc 632839 Hydrochloride

Structural Analog Analysis and Pharmacophore Identification

The exploration of NSC 632839 hydrochloride's activity is enhanced by comparing it with structurally related compounds and identifying the key chemical features responsible for its biological effects.

Comparative Studies with Related Isopeptidase Inhibitors (e.g., RA-9, G5 compounds)

This compound is recognized as a structural analogue of RA-9 and shares a common pharmacophore with G5 compounds. mdpi.comencyclopedia.pub These compounds are all broad-spectrum deubiquitinase (DUB) inhibitors. mdpi.com While NSC 632839 has demonstrated inhibitory activity against USP2, USP7, and the deSUMOylase SENP2, G5 compounds are also broad-spectrum DUB inhibitors that can induce apoptosis at low concentrations and necrosis at higher concentrations. researchgate.netmdpi.com RA-9, a chalcone-based derivative, also exhibits anti-cancer activities by targeting DUBs without affecting the 20S proteasome catalytic core. encyclopedia.pub

The common thread among these compounds is their ability to induce the accumulation of poly-ubiquitinated proteins, leading to cellular stress and apoptosis. mdpi.com The structural similarities, particularly the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore present in dienone compounds, are crucial for their biological activity. acs.org

Table 1: Comparison of this compound with Related Isopeptidase Inhibitors

Compound Structural Class Key Features Reported Targets
This compound 3,5-Bis(benzylidene)piperidin-4-one Dienone, piperidone core USP2, USP7, SENP2 researchgate.net
RA-9 Chalcone Open-chain dienone Proteasome-associated DUBs encyclopedia.pub
G5 compounds Dienone Shared pharmacophore with NSC 632839 Broad-spectrum DUBs mdpi.com

Identification of Key Structural Determinants for Activity

The core structure of this compound is 3,5-bis(benzylidene)piperidin-4-one. scite.ai Studies on this class of compounds have revealed several key structural features that are critical for their cytotoxic and inhibitory activities. The 1,5-diaryl-3-oxo-1,4-pentadienyl group is a key pharmacophore. nih.gov

The conjugated system of the dienone is believed to be important for its reactivity, potentially through Michael addition with nucleophilic residues in the active sites of target enzymes. The piperidone ring provides a rigid scaffold that correctly orients the two benzylidene groups. The nature and position of substituents on the aryl rings can significantly influence the potency and selectivity of these compounds. For NSC 632839, the 4-methylphenyl groups contribute to its specific interactions with the target enzymes. scite.ai Molecular modeling studies of related compounds have suggested that the torsion angles between the aryl rings and the adjacent olefinic groups are important for cytotoxic superiority. nih.gov

Rational Design Principles Derived from this compound

The understanding of the SAR of this compound and its analogues provides a foundation for the rational design of new and improved deubiquitinase inhibitors. The 3,5-bis(benzylidene)-4-piperidone scaffold serves as a valuable starting point for medicinal chemistry efforts. nih.gov

Key principles for rational design based on this scaffold include:

Modification of the Aryl Rings: Introducing different substituents on the benzylidene rings can modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced potency and selectivity for specific DUBs.

Alterations to the Piperidone Core: Modifications to the central piperidone ring, such as N-acylation, can impact the compound's physicochemical properties and biological activity. nih.gov

Exploring Unsymmetric Derivatives: The synthesis of unsymmetrical 3,5-bis(benzylidene)-4-piperidones, where the two aryl groups are different, has been shown to yield compounds with potent and selective cytotoxicity. scite.ai

While the dienone moiety is crucial for activity, its potential for off-target reactivity is a consideration in the design of more specific inhibitors. nih.gov

Applications of this compound in Chemical Probe Development

This compound's ability to broadly inhibit isopeptidases makes it a useful tool in chemical biology for studying the roles of deubiquitination in various cellular processes.

Utility in Targeted Protein Degradation Research (e.g., PROTAC Design)

Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), is a rapidly advancing therapeutic strategy. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While this compound targets the ubiquitin-proteasome system by inhibiting deubiquitinases, there is currently no direct evidence in the reviewed literature of its specific use as a "warhead" to target a protein of interest within a PROTAC construct. However, its scaffold could potentially be explored for the development of novel DUB-targeting components in future PROTAC designs.

Development of Fluorescent Substrates and Assays

This compound has been utilized in the characterization of novel isopeptidase assays. Specifically, it was used to validate a reporter assay based on ubiquitin-like proteins (UBLs) fused to phospholipase A2 (PLA2). nih.gov In this assay, isopeptidase activity cleaves the UBL, releasing active PLA2, which then acts on a fluorescent substrate to produce a signal. A key finding was that NSC 632839 inhibited the cleavage of the ubiquitin-fusion protein but did not inhibit the activity of the free PLA2 reporter enzyme, confirming that its inhibitory action is selective for isopeptidases. nih.govresearchgate.net This demonstrates the utility of NSC 632839 as a reference compound in the development and validation of high-throughput screening assays for DUB inhibitors.

Table 2: Inhibitory Activity of this compound

Enzyme EC50 (μM)
USP2 45 gla.ac.uk
USP7 37 gla.ac.uk
SENP2 9.8 gla.ac.uk

Advanced Methodological Approaches in Nsc 632839 Hydrochloride Research

Biochemical and Biophysical Techniques for Enzyme Characterization

Biochemical and biophysical assays are fundamental to defining the direct molecular targets of a compound and quantifying its inhibitory potency. For NSC 632839, these techniques have revealed its activity as a non-selective isopeptidase inhibitor. researchgate.net

High-Throughput Screening (HTS) Assay Development (e.g., UBL-PLA2 Assay)

To identify and characterize inhibitors of deubiquitinating enzymes (DUBs), high-throughput screening assays are essential. One such assay utilizes a ubiquitin-like protein (UBL) fused to phospholipase A2 (PLA2), known as the UBL-PLA2 assay. In this system, the UBL protein (e.g., ubiquitin or SUMO) is attached to PLA2, rendering the enzyme inactive. When an active isopeptidase cleaves the UBL from PLA2, the PLA2 is released and becomes active. Its activity can be measured using a fluorogenic substrate, where the resulting increase in fluorescence is proportional to the isopeptidase activity.

NSC 632839 was characterized using this methodology, where it was shown to inhibit the cleavage of Ub-PLA2 mediated by purified deubiquitinating enzymes. selleckchem.com This assay confirmed that the compound's inhibitory action was directed at the isopeptidases rather than the reporter enzyme PLA2 itself, as NSC 632839 did not inhibit PLA2 over a wide concentration range, indicating its selectivity for isopeptidases. selleckchem.comglpbio.com

Detailed Enzyme Kinetics and Inhibition Mechanism Studies

Following initial screening, detailed enzyme kinetic studies are performed to quantify the inhibitory potency of a compound against specific enzymes. These studies typically determine the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

For NSC 632839, kinetic experiments were conducted by pre-incubating the target enzymes with various concentrations of the compound before adding the fluorogenic substrate. glpbio.com The relative enzyme activity was then measured at specific time points within the linear range of the reaction. glpbio.com This approach demonstrated that NSC 632839 is a broad-spectrum inhibitor, targeting both deubiquitinating enzymes (DUBs) and deSUMOylases. researchgate.netselleckchem.com It was found to inhibit ubiquitin-specific protease 2 (USP2), ubiquitin-specific protease 7 (USP7), and sentrin-specific protease 2 (SENP2). selleckchem.combertin-bioreagent.com The specific EC50 values determined from these kinetic studies are detailed in the table below.

Target EnzymeEnzyme FamilyEC50 Value (µM)
USP2DUB45
USP7DUB37
SENP2deSUMOylase9.8
This table summarizes the half-maximal effective concentration (EC50) of NSC 632839 against several purified isopeptidases, as determined by in vitro enzyme kinetics assays. selleckchem.comglpbio.combertin-bioreagent.com

Cellular Biology Techniques for Mechanistic Elucidation

To understand how enzymatic inhibition translates into a cellular response, a suite of cell biology techniques is employed. These methods investigate the compound's effect on protein dynamics, cell fate, and global cellular pathways.

Immunoblotting and Immunofluorescence for Protein Dynamics and Subcellular Localization

Immunoblotting (Western blotting) and immunofluorescence are powerful techniques used to detect specific proteins within a sample. Immunoblotting quantifies changes in protein levels and post-translational modifications, while immunofluorescence provides spatial information about a protein's location within the cell.

In the study of NSC 632839, immunoblotting has been used to confirm its mechanism of action in a cellular context. Treatment of cells with NSC 632839 leads to the accumulation of polyubiquitinated proteins, which can be visualized as a high-molecular-weight smear on a Western blot using an anti-ubiquitin antibody. selleckchem.com This result is consistent with the inhibition of deubiquitinating enzymes, which are responsible for removing ubiquitin chains from proteins. glpbio.com Furthermore, immunoblotting has revealed that NSC 632839 treatment dramatically increases the levels of specific proteins involved in apoptosis, such as Noxa and Mcl-1, in E1A-transformed cells. selleckchem.com Immunofluorescence has been employed to observe morphological changes within the cell, such as mitochondrial fragmentation, which is a hallmark of apoptosis. selleckchem.com It was also used to evaluate changes in the expression levels of proteins related to the cell cycle and apoptosis. researchgate.net

Flow Cytometry for Cell Cycle and Apoptotic Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of a large population of cells. It is particularly useful for studying the effects of a compound on the cell cycle and for quantifying apoptosis.

For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the sub-G1 population is often indicative of apoptotic cells with fragmented DNA. researchgate.net

For apoptosis analysis, cells are co-stained with fluorochrome-conjugated Annexin V and a viability dye like PI. nih.govbio-rad-antibodies.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. nih.gov PI is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. nih.gov This dual staining allows for the differentiation of healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). nih.govbio-rad-antibodies.com

Studies using these flow cytometry methods have shown that NSC 632839 induces apoptosis in a dose-dependent manner. researchgate.net The IC50 values for apoptosis induction have been determined in various cell lines, as shown in the table below.

Cell LineDescriptionApoptosis IC50 (µM)
E1AE1A-transformed cells15.65
E1A/C9DNE1A-transformed cells with dominant-negative Caspase-916.23
This table presents the half-maximal inhibitory concentration (IC50) values for NSC 632839 required to induce apoptosis in different cell lines. selleckchem.comrndsystems.com

Quantitative Proteomics for Global Protein Ubiquitination and Expression Profiling

Quantitative proteomics, typically utilizing mass spectrometry, allows for the large-scale study of proteins and their post-translational modifications. nih.gov This approach can provide a global, unbiased view of how a compound affects the entire proteome or a specific subset of modified proteins (the "ubiquitome"). nih.gov

In the context of NSC 632839, a quantitative proteomics workflow would involve treating cells with the compound, followed by cell lysis and protein digestion. To specifically analyze the ubiquitome, peptides containing the di-glycine remnant of ubiquitin (left after trypsin digestion) are often enriched using specific antibodies. frontiersin.org These enriched peptides are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org This powerful technique can identify thousands of ubiquitination sites and reveal which specific cellular pathways are most affected by the inhibition of deubiquitinases following NSC 632839 treatment. nih.gov By comparing the ubiquitination profiles of treated versus untreated cells, researchers can identify the direct and indirect substrates of the DUBs targeted by NSC 632839, offering deep mechanistic insights into its cellular effects.

Computational and Systems Biology Integration in NSC 632839 Hydrochloride Research

The advancement of computational and systems biology has provided powerful tools to dissect the complex mechanisms of action of chemical compounds. In the context of this compound, these approaches are instrumental in elucidating its effects on global gene expression, identifying its transcriptional signature, correlating its activity with specific genetic dependencies, and modeling its interactions with protein targets at an atomic level.

Gene Expression Profiling via RNA Sequencing and Microarray Analysis

Global gene expression profiling through techniques like RNA sequencing (RNA-seq) and microarray analysis is a cornerstone of understanding the cellular response to a chemical perturbagen. While comprehensive, publicly available RNA-seq or microarray datasets specifically detailing the effects of this compound on human cancer cell lines are not extensively documented in the literature, the known function of this compound as a deubiquitinase (DUB) inhibitor allows for informed hypotheses about its impact on the transcriptome.

Inhibition of deubiquitinating enzymes, such as the known targets of NSC 632839 (USP2, USP7, and SENP2), leads to the accumulation of ubiquitinated proteins, triggering cellular stress responses. A key pathway often activated is the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This would be expected to manifest in the upregulation of genes encoding chaperone proteins (e.g., HSPA5/BiP), proteins involved in protein folding and degradation, and transcription factors that mediate the UPR (e.g., ATF4, XBP1).

Furthermore, as a compound that induces apoptosis, treatment with this compound would likely lead to significant changes in the expression of genes involved in cell cycle regulation and programmed cell death. For instance, upregulation of pro-apoptotic genes like NOXA and downregulation of anti-apoptotic genes such as BCL2 and MCL1 could be anticipated. In fact, studies have shown that NSC-632839 treatment can dramatically increase the levels of Noxa and Mcl-1 in certain cell lines selleckchem.com.

One study in a plant model system demonstrated that NSC 632839, as a broad-spectrum DUB inhibitor, strongly impaired salicylic (B10762653) acid (SA)-induced gene expression for all tested NPR1 target genes, suggesting that DUB activity is crucial for their optimal expression nih.gov. This highlights the compound's ability to significantly alter transcriptional programs, a principle that extends to mammalian cells.

A hypothetical gene expression signature following NSC 632839 treatment in a cancer cell line might include the changes outlined in the table below.

Table 1: Hypothetical Gene Expression Changes Post-NSC 632839 Hydrochloride Treatment

Biological ProcessPredicted Gene Expression ChangeExample Genes
Unfolded Protein ResponseUpregulationHSPA5, DDIT3 (CHOP), ATF4
ApoptosisUpregulation of pro-apoptotic genes, Downregulation of anti-apoptotic genesPMAIP1 (NOXA), BAX, BCL2, MCL1
Cell Cycle ControlDownregulation of cyclins and CDKsCCND1, CDK4/6
Proteasome PathwayUpregulation of proteasome subunits (compensatory)PSMA1, PSMB5

Connectivity Mapping and Transcriptional Signature Identification (e.g., LINCS Database Analysis)

Connectivity Map (CMap) and the Library of Integrated Network-based Cellular Signatures (LINCS) are powerful resources that connect drugs, genes, and diseases through their shared gene expression signatures bioconductor.org. By comparing the transcriptional signature of a compound of interest with the vast database of signatures from known perturbagens, it is possible to infer its mechanism of action and identify other compounds with similar activities.

Analysis of gene expression profiles using the L1000 platform, a high-throughput gene expression assay that is a key component of the LINCS project, has provided valuable insights into the activity of NSC 632839. A study aimed at identifying proteasome inhibitors through the analysis of gene expression profiles found that the DUB inhibitor NSC-632839 displays a gene expression signature similar to that of known proteasome inhibitors like bortezomib (B1684674) and MG-132 in MCF-7 breast cancer cells. This strong connectivity suggests that while NSC 632839's primary targets are deubiquitinases, its downstream cellular effects mimic those of direct proteasome inhibition, likely due to the accumulation of polyubiquitinated proteins that overwhelm the proteasome.

The L1000 Fireworks Display is a visualization tool that can represent the connectivity of different compound-induced gene expression signatures. In a hypothetical L1000 Fireworks Display for NSC 632839, we would expect to see its signature cluster closely with those of proteasome inhibitors and other DUB inhibitors that lead to proteotoxic stress.

Table 2: Connectivity Map (CMap) Insights for NSC 632839

FeatureFindingImplication
Connectivity Score (tau-score) Strong positive connectivity to proteasome inhibitors (e.g., bortezomib, MG-132).The downstream transcriptional effects of NSC 632839 are similar to those of direct proteasome inhibition.
Mechanism of Action (MoA) Prediction Predicted to be a proteasome inhibitor based on its gene expression signature.Validates its functional impact on the ubiquitin-proteasome system.
Connected Compounds Signatures of other DUB inhibitors like b-AP15 show similarity.Suggests a common pathway of inducing proteotoxic stress among this class of compounds.

Bioinformatics Approaches for Target Correlation and Pathway Analysis (e.g., DepMap Data)

The Cancer Dependency Map (DepMap) project provides a comprehensive resource for identifying cancer vulnerabilities by integrating data from genome-wide CRISPR and RNAi screens with molecular characterizations of cancer cell lines maayanlab.cloudnih.govresearchgate.net. By correlating the sensitivity of cell lines to a particular compound with their genetic and expression features, it is possible to identify biomarkers of response and infer the compound's mechanism of action.

For NSC-632839, the DepMap portal contains data from drug sensitivity screens across numerous cancer cell lines. Analysis of this data can reveal which cancer types are most sensitive to the compound and which genes, when their expression is high or low, correlate with this sensitivity. This can help to pinpoint the key pathways through which NSC 632839 exerts its cytotoxic effects.

The DepMap data for NSC-632839 indicates that its primary targets are ubiquitin-specific proteases. Correlating the drug's viability profile with gene expression data across cell lines can highlight dependencies. For example, a negative correlation between the expression of a certain gene and sensitivity to NSC-632839 might suggest that the gene product is involved in a pathway that is redundant to the one inhibited by the drug, or that it helps to mitigate the drug's effects. Conversely, a positive correlation might indicate a synthetic lethal relationship.

Pathway enrichment analysis of the genes that are highly correlated with NSC-632839 sensitivity can provide a broader view of the biological processes affected by the compound. Given its known targets, it is expected that pathways related to protein ubiquitination, cell cycle control, and apoptosis would be significantly enriched. For instance, bioinformatics analyses of inhibitors targeting USP7, a known target of NSC 632839, have implicated pathways such as the p53 signaling pathway and the DNA damage response.

Table 3: DepMap Data Summary for NSC-632839

Data TypeInformation ProvidedRelevance
Drug Sensitivity (AUC) Area Under the Curve values for cell viability across hundreds of cell lines.Identifies sensitive and resistant cancer cell types.
Target Profile Annotated targets include SENP2, USP1, USP2, USP7.Confirms the compound's primary mechanism as a deubiquitinase inhibitor.
Correlated Gene Dependencies Genes whose knockout or knockdown correlates with sensitivity to NSC-632839.Helps to identify synthetic lethal partners and resistance mechanisms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as NSC 632839, to its protein target at an atomic level. These methods are crucial for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective inhibitors.

While specific molecular docking and MD simulation studies for this compound with its targets (USP2, USP7, SENP2) are not widely published, the general principles of how non-covalent inhibitors bind to these deubiquitinases have been extensively studied for other compounds oncotarget.comacs.orgnih.govnih.govnih.gov. For USP7, inhibitors have been shown to bind to different pockets, including the catalytic site and allosteric sites. Given the chemical structure of NSC 632839, a bis-benzylidene piperidone, it is likely to be a non-covalent inhibitor.

Molecular Docking would be used to predict the preferred binding pose of NSC 632839 within the active site or other potential binding pockets of its target enzymes. The docking scores would provide an estimate of the binding affinity. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, would be identified. For instance, docking studies of other 3,5-bis(arylidene)-4-piperidone derivatives have shown interactions with key residues in the active sites of their targets nih.govmdpi.comdovepress.com.

Molecular Dynamics Simulations would then be employed to study the stability of the predicted protein-ligand complex over time. An MD simulation would provide insights into the dynamic behavior of the complex, including conformational changes in both the protein and the ligand upon binding. This can help to refine the binding mode predicted by docking and to calculate the binding free energy more accurately. For USP7, MD simulations have been instrumental in revealing the plasticity of the enzyme and the existence of cryptic allosteric sites that can be targeted by inhibitors oncotarget.comacs.org.

Table 4: Predicted Interaction Profile of NSC 632839 with USP7 based on General Inhibitor Studies

Interaction TypeKey Residues in USP7 Binding Pocket (Hypothetical)
Hydrogen Bonding Residues in the catalytic triad (B1167595) (Cys223, His464, Asp481), backbone atoms of the "switching loop".
Hydrophobic Interactions Phenyl rings of NSC 632839 with hydrophobic pockets formed by residues like Tyr465, Phe409.
van der Waals Contacts The piperidone core and methyl groups with surrounding non-polar residues.

Q & A

Q. What is the primary mechanism by which NSC 632839 hydrochloride induces apoptosis?

this compound triggers apoptosis through Bcl-2-dependent pathways while bypassing apoptosome formation. It activates caspases directly, independent of mitochondrial cytochrome c release. Researchers should validate caspase activation (e.g., caspase-3/7 assays) and monitor Bcl-2 expression changes via immunoblotting to confirm this mechanism .

Q. How should this compound be handled and stored for experimental use?

The compound is supplied as a lyophilized powder, soluble in DMSO (≥2 mg/mL with heating). Store at 2–8°C, protected from light. For cellular assays, prepare fresh stock solutions to avoid degradation and validate solubility using dynamic light scattering (DLS) or HPLC .

Q. Which enzymatic activities does this compound inhibit, and what assays are recommended for validation?

NSC 632839 inhibits ubiquitin isopeptidases (USP2, USP7) and deSUMOylases (SENP2) with IC₅₀ values determined via fluorogenic peptide-based assays. Use recombinant enzymes (e.g., USP2) and monitor cleavage of ubiquitin-AMC or SUMO-AMC substrates in kinetic assays. Include controls like PR-619 (broad-spectrum DUB inhibitor) for comparison .

Advanced Research Questions

Q. How can researchers resolve conflicting data on NSC 632839’s role in Wnt/β-catenin signaling versus ubiquitin protease inhibition?

Evidence suggests dual roles: (i) as a tankyrase inhibitor stabilizing Axin/β-catenin destruction complexes , and (ii) as a USP/SENP inhibitor. To disentangle these, employ siRNA knockdown of USP2 or tankyrase in parallel experiments. Use TOPFlash luciferase assays for Wnt activity and immunoprecipitation to assess β-catenin complex assembly .

Q. What experimental strategies mitigate off-target effects when studying NSC 632839’s impact on deubiquitinating enzymes (DUBs)?

NSC 632839 exhibits cross-reactivity with SENP2 and CCP6. Use orthogonal approaches:

  • Selectivity profiling : Screen against a panel of DUBs (e.g., UCH-L1, USP5) using activity-based protein profiling (ABPP).
  • Genetic validation : Combine CRISPR/Cas9 knockout of target enzymes (e.g., USP2) with rescue experiments to confirm on-target effects .

Q. How does this compound enhance oncolytic virus efficacy in hypoxic tumor models?

In hypoxia, NSC 632839 synergizes with oncolytic viruses (e.g., Mammalian Orthoreovirus) by downregulating HIF-1α and promoting apoptosis. Design co-treatment experiments with hypoxia mimetics (CoCl₂) and measure viral replication via plaque assays. Validate HIF-1α levels using qPCR and immunoblotting .

Q. What structural features of NSC 632839 contribute to its stability and enzyme inhibition?

The compound’s isoquinoline-1,3-dione core (ML364 analog) enables selective interactions with USP2’s catalytic cysteine. Molecular dynamics simulations reveal hydrogen bonding with Gly255 and hydrophobic packing with Leu298. Synthesize analogs with modified electrophilic groups (e.g., vinyl sulfones) to probe structure-activity relationships .

Q. How can contradictory results in apoptosis assays (e.g., caspase independence) be addressed?

NSC 632839 may activate non-canonical death pathways in certain cell lines. Perform caspase inhibition experiments (e.g., Z-VAD-FMK pretreatment) and assess alternative markers like AIF (apoptosis-inducing factor) nuclear translocation. Combine with RNA-seq to identify Bcl-2-independent apoptotic regulators .

Methodological Recommendations

  • Enzyme Inhibition Assays : Use Ub-AMC (for USPs) or SUMO-AMC (for SENPs) in 20 mM Tris-HCl (pH 7.5) with 1 mM DTT. Measure fluorescence (Ex/Em: 380/460 nm) over 30 minutes .
  • Cellular Apoptosis : Treat cells with 10–50 μM NSC 632839 for 24–48 hours. Quantify apoptosis via Annexin V/PI flow cytometry and mitochondrial membrane potential (JC-1 dye) .
  • Combination Therapies : Optimize dosing schedules (e.g., pre-treatment vs. co-treatment) with chemotherapeutics or viral agents. Use Chou-Talalay synergy analysis to calculate combination indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.